3,4-Dihydroxyphenylpyruvic acid
Overview
Description
3,4-Dihydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3,4-dihydroxyphenyl group . It has a role as a metabolite and is functionally related to pyruvic acid .
Synthesis Analysis
Several studies have been conducted on the synthesis of this compound. For instance, one study screened nineteen lactic acid bacteria strains for production of d-DSS using this compound (DPA) as a substrate . Another study reported the transformation of L-DOPA to this compound (DOPP) using chemical treatment, and then to obtain L-DSS by combining with L-2hydroxyisocaproate dehydrogenase and formate dehydrogenase .
Molecular Structure Analysis
The molecular formula of this compound is C9H8O5 . The InChI representation is InChI=1S/C9H8O5/c10-6-2-1-5 (3-7 (6)11)4-8 (12)9 (13)14/h1-3,10-11H,4H2, (H,13,14) .
Chemical Reactions Analysis
In terms of chemical reactions, one study reported that this compound could be transformed to d-DSS using a nonspecific coenzyme, d-lactate dehydrogenase (d-LDH82319), from L. reuteri JN516 . Another study reported the transformation of L-DOPA to this compound (DOPP) using chemical treatment .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 196.16 g/mol . The InChI representation is InChI=1S/C9H8O5/c10-6-2-1-5 (3-7 (6)11)4-8 (12)9 (13)14/h1-3,10-11H,4H2, (H,13,14) .
Scientific Research Applications
Neurological Applications : DHPPA can elevate serum L-dopa and cerebral dopamine concentrations in rats, potentially improving L-dopa sparing effects (Lindén, 1980)1. This has implications for treatment strategies in neurological disorders like Parkinson's disease. Additionally, it decreases the initial hepatic extraction and prolongs the elimination half-life of L-DOPA in isolated perfused rat liver (Lindén & Niemi, 2009)2, which can improve drug delivery efficacy.
Diagnostic Applications : 3,4-Dihydroxyphenylpyruvic acid is used to determine catecholamine metabolites in urine, which may help diagnose and monitor patients with neurodevelopmental disorders (Muskiet et al., 1978)3.
Antioxidant Activity : DHPPA enhances the antioxidant activity of phenolic acids by facilitating hydrogen atom transfer and decreasing the Bond Dissociation Enthalpy (Fifen et al., 2009)4. It presents sufficient antioxidant activity to fight against harmful molecules like free radicals and reactive oxygen species in the human body (Fifen et al., 2011)5.
Metabolic Studies : It increases the absorption of intact levodopa from the gut by preventing the transamination reaction between L-dopa and physiological β-keto acids (Hietala et al., 1979)6. Additionally, it can transaminate to L-dopa when administered orally concomitantly with L-dopa, affecting serum L-dopa and brain dopamine concentrations (Lindén et al., 1982)7.
Disease Model Studies : Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria (Tomoeda et al., 2000)8. Research using these mutations helps understand the biological effects and mechanisms of diseases related to tyrosine metabolism.
Herbicide Development : HPPD inhibitors, which include DHPPA, are a promising area for herbicide discovery and development due to their excellent crop selectivity, low application rates, and broad-spectrum weed control (Ndikuryayo et al., 2017)9.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxyphenylpyruvic acid is related to its role as a metabolite. It is shown that this compound increases the blood pressure of cats and rats when administered intravenously due to transaminiation to time corresponding amino acids, m-tyrosine and dopa, respectively, and their subsequent decarboxylation to m-tyramine and dopamine respectively .
Safety and Hazards
Safety measures for handling 3,4-Dihydroxyphenylpyruvic acid include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Future research directions could include further exploration of the enzymatic kinetics of the synthesis of 3,4-Dihydroxyphenylpyruvic acid . Additionally, more research could be conducted on the potential applications of this compound in various fields.
Relevant Papers
Several relevant papers were retrieved during the analysis. These papers provide valuable insights into the properties and applications of this compound .
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFFJFGLSKYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962409 | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4228-66-4 | |
Record name | 3,4-Dihydroxyphenylpyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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